molecular formula C9H5ClN2O3 B1469546 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid CAS No. 1361116-12-2

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

Cat. No.: B1469546
CAS No.: 1361116-12-2
M. Wt: 224.6 g/mol
InChI Key: CMXMHPLAGXRIMB-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro group and the pyrrolo[2,3-b]pyridine moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an appropriate cyclizing agent.

    Introduction of the chloro group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the oxoacetic acid moiety:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid can be compared with other pyrrolopyridine derivatives, such as:

    Pexidartinib: A kinase inhibitor used for the treatment of tenosynovial giant cell tumor.

    FGFR inhibitors: Compounds targeting fibroblast growth factor receptors, showing potential in cancer therapy.

The uniqueness of this compound lies in its specific structural features, such as the chloro group and the oxoacetic acid moiety, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-4-5(7(13)9(14)15)3-11-8(4)12-6/h1-3H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMHPLAGXRIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Reactant of Route 4
2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Reactant of Route 5
2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Reactant of Route 6
Reactant of Route 6
2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

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